molecular formula C7H4ClNO2 B3258940 4-Chloropyridine-2,6-dicarbaldehyde CAS No. 311767-65-4

4-Chloropyridine-2,6-dicarbaldehyde

Cat. No. B3258940
CAS RN: 311767-65-4
M. Wt: 169.56 g/mol
InChI Key: BSKSABGWROVHEE-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,6-dicarbaldehyde is a chemical compound with the CAS Number: 311767-65-4 . It has a molecular weight of 169.57 and its IUPAC name is 4-chloro-2,6-pyridinedicarbaldehyde . It is typically stored at a temperature of 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Chloropyridine-2,6-dicarbaldehyde is 1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H . The molecular structure of chloropyridine, a related compound, has been determined by gas-phase electron diffraction supplemented with rotation constants and restraints based on calculations .


Physical And Chemical Properties Analysis

4-Chloropyridine-2,6-dicarbaldehyde has a molecular weight of 169.57 and is a powder at room temperature . It has a predicted density of 1.437±0.06 g/cm3 , a boiling point of 256.6ºC at 760mmHg , and a flash point of 109ºC .

Scientific Research Applications

Intermediate in Chemical Reactions

4-Chloropyridine-2,6-dicarbaldehyde is used as an intermediate in many chemical reactions . It plays a crucial role in the synthesis of various complex molecules due to its unique structure and reactivity.

Development of Pharmaceuticals

This compound is used in the development of pharmaceuticals . Its unique structure allows it to be used in the synthesis of various drugs, enhancing their effectiveness and safety.

Agrochemical Production

In the agricultural industry, chloropyridine derivatives are used to produce fungicides and insecticides . 4-Chloropyridine-2,6-dicarbaldehyde, being a chloropyridine derivative, can be used in the synthesis of these agrochemicals.

Metal Complexes

4-Chloropyridine-2,6-dicarbaldehyde can be used in the development of metal complexes . These complexes have various applications in catalysis, materials science, and other fields.

Catalyst in Pyrrolation/Cyclization

It is used as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids for the manufacture of fluorazone derivatives .

Synthesis of Pyrazine-2,5- and -2,6-Dicarbaldehydes

4-Chloropyridine-2,6-dicarbaldehyde can be used in the synthesis of pyrazine-2,5- and -2,6-dicarbaldehydes . These compounds have various applications in the field of organic synthesis.

Safety and Hazards

4-Chloropyridine-2,6-dicarbaldehyde has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-chloropyridine-2,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKSABGWROVHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C=O)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601183
Record name 4-Chloropyridine-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-2,6-dicarbaldehyde

CAS RN

311767-65-4
Record name 4-Chloropyridine-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (126.93 g, 154 mmol) and CH2Cl2 (80 mL) were placed in a 1 L, 3-neck round bottomed flask. The solution was cooled to −60° C. To the cooled solution, DMSO (24 mL) in CH2Cl2 (80 mL) was added over a 5 minutes period via dropping funnel. After 10 minutes, 4-chloro-2,6-dihydroxymethyl pyridine (12.13 g, 69.9 mmol) in DMSO (40 mL) was added over 5 minutes, also via dropping funnel. After 20 min., triethylamine (200 mL) was added and the reaction was stirred at −60° C. for an additional 5 minutes. The reaction mixture was then allowed to reach room temperature. Water (400 mL) was added to the flask. The aqueous mixture was extracted with several portions of CH2Cl2 and the organic fractions were added together, dried over Na2SO4, filtered and concentrated. The crude product was eluted through a silica gel (Aldrich 200-400 mesh, 60 Å) column with CH2Cl2 to give 8.20 g (69% yield) of pure 4-chloropyridine-2,6-dicarboxaldehyde as a bright yellow solid. 1H NMR (300 MHz, CDCl3) δ 10.12 (s), 8.11 (s). 13C NMR (CD3OD, 100 MHz) δ 191.26, 154.24, 147.55, 125.53•mp=163° C.
Quantity
126.93 g
Type
reactant
Reaction Step One
Quantity
12.13 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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